molecular formula C12H14FO+ B14573298 6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium CAS No. 61191-97-7

6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium

Cat. No.: B14573298
CAS No.: 61191-97-7
M. Wt: 193.24 g/mol
InChI Key: WPMSACILGRHQQA-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium is an organic compound that features a tetrahydropyran ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyran precursor under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or sulfuric acid, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides a scaffold that can enhance the binding affinity and specificity of the compound towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds like 4-fluorophenylmethanol and 4-fluorophenylacetic acid share the fluorophenyl group but differ in their overall structure and properties.

    Tetrahydropyran derivatives: Compounds such as tetrahydropyran-2-ol and tetrahydropyran-4-one have similar ring structures but lack the fluorophenyl substitution.

Uniqueness

6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium is unique due to the combination of the fluorophenyl group and the tetrahydropyran ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61191-97-7

Molecular Formula

C12H14FO+

Molecular Weight

193.24 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium

InChI

InChI=1S/C12H14FO/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h5-9H,2-4H2,1H3/q+1

InChI Key

WPMSACILGRHQQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=[O+]1)C2=CC=C(C=C2)F

Origin of Product

United States

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